molecular formula C15H13NO3 B1678049 Pranoprofen CAS No. 52549-17-4

Pranoprofen

Cat. No. B1678049
Key on ui cas rn: 52549-17-4
M. Wt: 255.27 g/mol
InChI Key: TVQZAMVBTVNYLA-UHFFFAOYSA-N
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Patent
US03931205

Procedure details

2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid is dissolved in 20 ml of 0.5 N aqueous sodium hydroxide soution, and 1 g of Raney nickel is added. The solution is stirred in a hydrogen stream at ordinary pressure and temperature until absorption of 230 ml of hydrogen is attained. The Raney nickel is removed by filtration, and the filtrate is neutralized with hydrochloric acid. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.8 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][C:8]3[CH:14]=[C:13]([C:15](=[CH2:19])[C:16]([OH:18])=[O:17])[CH:12]=[CH:11][C:9]=3[O:10][C:2]=12.[H][H]>[OH-].[Na+].[Ni]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][C:8]3[CH:14]=[C:13]([CH:15]([CH3:19])[C:16]([OH:18])=[O:17])[CH:12]=[CH:11][C:9]=3[O:10][C:2]=12 |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)=C
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
230 mL
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Raney nickel is removed by filtration
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous dioxane

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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